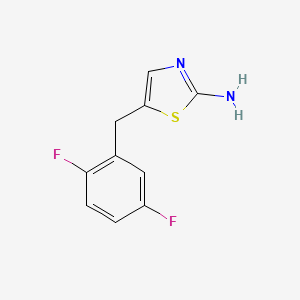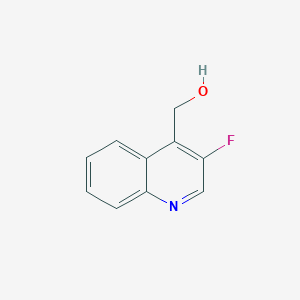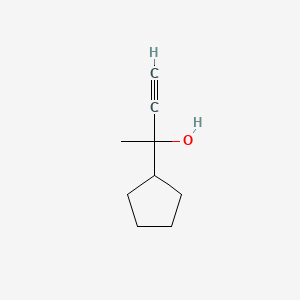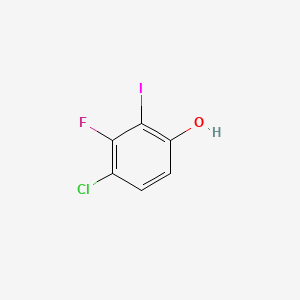
2-(Chloromethyl)-4-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methylpyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, with a hydrobromide salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylpyridine hydrobromide typically involves the chloromethylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction: The compound can be reduced to form the corresponding 2-methyl-4-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 2-Methyl-4-methylpyridine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-methylpyridine hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-4-methylpyridine: Lacks the chloromethyl group, limiting its use in certain synthetic applications.
Uniqueness
2-(Chloromethyl)-4-methylpyridine hydrobromide is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and modification of target molecules, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C7H9BrClN |
|---|---|
Peso molecular |
222.51 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H8ClN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H |
Clave InChI |
CUHNFQZPTJQWRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)CCl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)

![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)



![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)







